Methyl 4-bromo-2-chlorobenzoate
Overview
Description
Methyl 4-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the direct bromination and chlorination of methyl benzoate. This process requires careful control of reaction conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in the presence of a suitable solvent like ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-chlorobenzoic acid.
Oxidation: Formation of 4-bromo-2-chlorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to altered metabolic pathways .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents. These effects make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
Methyl 4-bromo-2-chlorobenzoate can be compared with other halogenated benzoates, such as:
Methyl 4-bromo-3-chlorobenzoate: Similar structure but with chlorine at the 3-position.
Methyl 2-bromo-4-chlorobenzoate: Bromine and chlorine positions are reversed.
Methyl 4-chloro-2-fluorobenzoate: Fluorine replaces bromine at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
methyl 4-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXIWYWUKTWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622124 | |
Record name | Methyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185312-82-7 | |
Record name | Methyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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